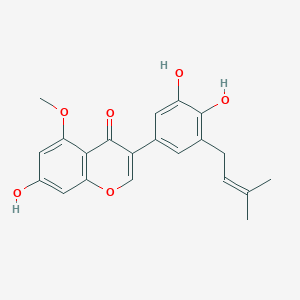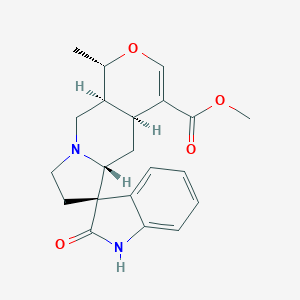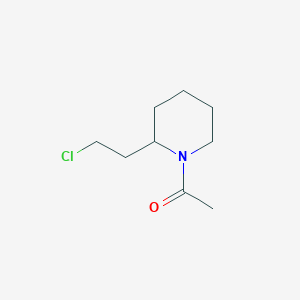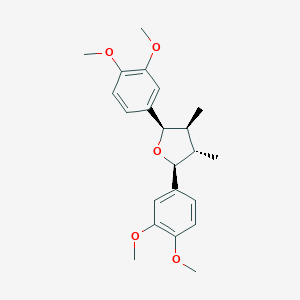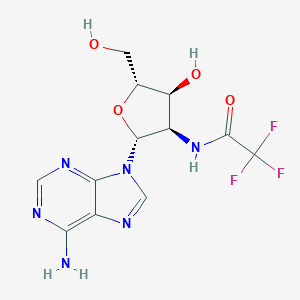
2'-TFA-NH-dA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its ability to seamlessly integrate into nucleic acids and DNA chains, making it an invaluable tool in the study and research of DNA-related disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-TFA-NH-dA typically involves the trifluoroacetylation of 2’-deoxyadenosine. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 2’-deoxyadenosine are protected using suitable protecting groups.
Trifluoroacetylation: The protected 2’-deoxyadenosine is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine.
Deprotection: The protecting groups are removed to yield 2’-TFA-NH-dA.
Industrial Production Methods: In an industrial setting, the production of 2’-TFA-NH-dA involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2’-TFA-NH-dA undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamido group can be substituted under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the trifluoroacetamido group.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of 2’-TFA-NH-dA yields 2’-deoxyadenosine .
Scientific Research Applications
2’-TFA-NH-dA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified nucleic acids and as a building block for various biochemical studies.
Biology: The compound is employed in the study of DNA replication, repair, and transcription processes.
Medicine: It is used in the development of diagnostic tools and therapeutic agents for DNA-related diseases.
Industry: The compound is utilized in the production of nucleic acid-based products and as a research reagent in various industrial applications
Mechanism of Action
2’-TFA-NH-dA exerts its effects by integrating into nucleic acids and DNA chains. This integration can influence various molecular pathways, including DNA replication and repair mechanisms. The trifluoroacetamido group enhances the compound’s stability and facilitates its incorporation into DNA, making it a valuable tool for studying DNA-related processes.
Comparison with Similar Compounds
2’-deoxyadenosine: The parent compound without the trifluoroacetamido group.
2’-deoxy-2’-fluoro-adenosine: A similar compound with a fluorine atom instead of the trifluoroacetamido group.
Uniqueness: 2’-TFA-NH-dA is unique due to its trifluoroacetamido group, which enhances its stability and facilitates its incorporation into DNA. This makes it particularly useful for studying DNA-related processes and developing diagnostic and therapeutic tools .
Properties
IUPAC Name |
N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6O4/c13-12(14,15)11(24)20-5-7(23)4(1-22)25-10(5)21-3-19-6-8(16)17-2-18-9(6)21/h2-5,7,10,22-23H,1H2,(H,20,24)(H2,16,17,18)/t4-,5-,7-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGXFRFYBJGYGA-QYYRPYCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

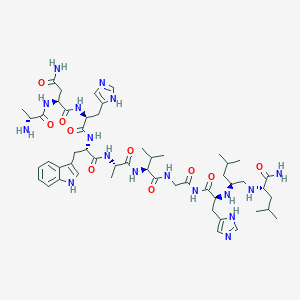
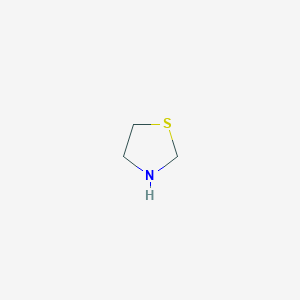
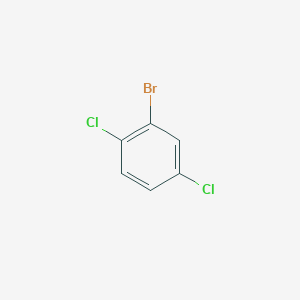

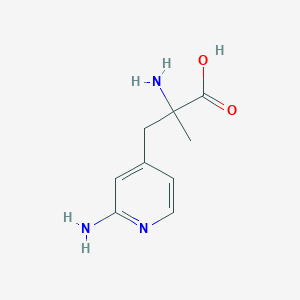
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
